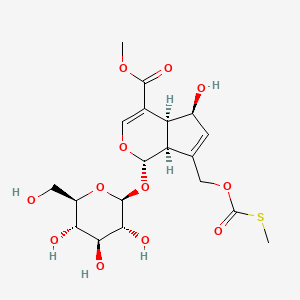

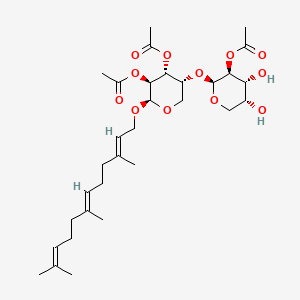

beta-D-Delta(4)-GlcpA-(1->4)-beta-D-Glcp-(1->4)-alpha-L-Rhap-(1->3)-beta-D-Glcp

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

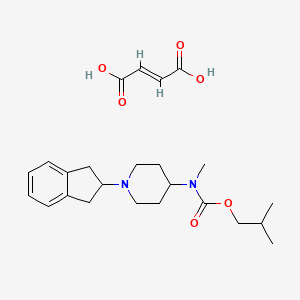

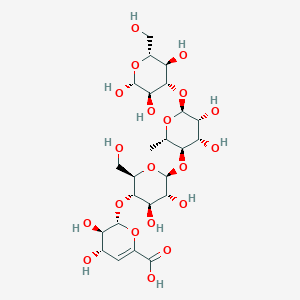

Beta-D-Delta(4)-GlcpA-(1->4)-beta-D-Glcp-(1->4)-alpha-L-Rhap-(1->3)-beta-D-Glcp is a tetrasaccharide consisting of beta-D-Delta(4)-glucopyranuronic acid, beta-D-glucopyranosyl, alpha-L-rhamnopyranosyl and beta-D-glucopyranosyl residues, joined in sequence by (1->4), (1->4) and (1->3)-glycosidic bonds, respectively. It is a conjugate acid of a this compound(1-).

科学的研究の応用

Structural Analysis in Saponins

A study on Quillaja saponaria Molina saponins identified structures with similar components, such as beta-D-GlcpA and alpha-L-Rhap, using sugar analysis and NMR spectroscopy. These compounds were linked to a quillaic acid with different saccharides, demonstrating the complexity of natural saponin structures (Nyberg et al., 1999).

Exopolysaccharides in Bacteria

Research on Burkholderia brasiliensis revealed an exopolysaccharide (EPS) with a structure including alpha-D-Glcp and alpha-L-Rhap. This EPS, produced by the bacterium, demonstrated the diverse structural capabilities of bacterial polysaccharides (Mattos et al., 2001).

Sugar-beet Pulp Analysis

In sugar-beet pulp, glucuronic acid (GlcA) was found attached to galacturonic acid, with components similar to beta-D-GlcpA. This study highlighted the complex sugar arrangements in plant-derived materials (Renard et al., 1999).

Polysaccharides in Pseudomonas

A study on Pseudomonas ATCC 31554 found a polysaccharide with a pentasaccharide repeating-unit, including beta-D-Glcp and alpha-L-Rhap. This research contributed to understanding the structural diversity of bacterial polysaccharides (Jansson et al., 1986).

Stereoselective Synthesis

Stereoselective synthesis of beta-L-rhamnopyranosides, involving compounds like alpha-L-Rhap, was demonstrated as a versatile methodology in carbohydrate chemistry (Lee et al., 2008).

Capsular Polysaccharide Synthesis

Research on Streptococcus pneumoniae type 19F capsular polysaccharide involved the synthesis of a trisaccharide unit including alpha-L-Rhap, contributing to vaccine development efforts (Bousquet et al., 1998).

特性

分子式 |

C24H38O20 |

|---|---|

分子量 |

646.5 g/mol |

IUPAC名 |

(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-2-methyl-6-[(2R,3R,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C24H38O20/c1-5-17(12(30)14(32)23(38-5)44-19-11(29)8(3-25)39-21(37)16(19)34)42-24-15(33)13(31)18(9(4-26)41-24)43-22-10(28)6(27)2-7(40-22)20(35)36/h2,5-6,8-19,21-34,37H,3-4H2,1H3,(H,35,36)/t5-,6-,8+,9+,10+,11+,12-,13+,14+,15+,16+,17-,18+,19-,21+,22-,23-,24-/m0/s1 |

InChIキー |

JMDPLHPAGLYHCI-DPADXCMISA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H](C=C(O4)C(=O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C=C(O4)C(=O)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C=C(O4)C(=O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1237265.png)

![(1R,3R,5S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1237269.png)

![(6R,7S)-7-[[(5R)-5-Amino-5-carboxypentanoyl]amino]-3-[[(Z)-3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237279.png)